(Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a complex organic compound with the CAS number 880797-53-5 and a molecular weight of 395.4 g/mol. Its molecular formula is C20H17N3O4S. This compound is categorized under thiazolidinones, which are known for their diverse biological activities, including anti-inflammatory and antibacterial properties.
The synthesis of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide typically involves multi-step organic reactions. Key methods for synthesizing such compounds include:
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and purification methods (such as recrystallization or chromatography) are crucial for optimizing yield and purity.
The structure of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide can be represented as follows:
The structural representation can be visualized using SMILES notation: Cc1ccc(NC(=O)CN2C(=O)SC(=CC(=O)Nc3ccccc3)C2=O)cc1
.
The chemical reactivity of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide includes:
These reactions are significant for understanding its potential biological activity and interactions with other molecules.
The mechanism of action for (Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide involves:
Quantitative data on binding affinities and inhibition constants would typically be obtained through assays such as enzyme kinetics studies or receptor binding assays.
The physical and chemical properties of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide include:
These properties are essential for determining the compound's behavior in various environments and its suitability for different applications.
The scientific uses of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(p-tolylamino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide include:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: